molecular formula C11H10N2O3 B2813513 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone CAS No. 1431697-92-5

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Cat. No. B2813513
CAS RN: 1431697-92-5
M. Wt: 218.212
InChI Key: ULQMVKUZXDADKZ-UHFFFAOYSA-N
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Description

“1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1431697-92-5 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) . The molecular weight of this compound is 218.21 .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “this compound”, is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine compounds have garnered attention due to their wide range of biological activities. These compounds are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant activities. The versatility of these compounds underscores their significance in therapeutic and medicinal research (Madaan et al., 2015).

Synthetic Derivatives and Therapeutic Potential

Research has also focused on the synthesis and pharmacological activities of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Their pharmacological activities and mechanisms of action are modulated by substituting the 1,4-naphthoquinone ring, demonstrating their potential for treating various diseases and for pest control (López et al., 2014).

Genotoxic Potential and Environmental Applications

The genotoxic potential of naphthoquinones, such as 1,4-naphthoquinone, has been investigated, revealing predominantly negative results for gene mutations in bacteria or mammalian cells in vitro. This research contributes to understanding the safety profile of naphthoquinone derivatives in therapeutic applications (Fowler et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMVKUZXDADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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